molecular formula C22H23BrN2O4 B6349739 8-Benzyl-4-(3-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326812-77-4

8-Benzyl-4-(3-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6349739
CAS RN: 1326812-77-4
M. Wt: 459.3 g/mol
InChI Key: UJXCBZCCAOFJDZ-UHFFFAOYSA-N
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Description

8-Benzyl-4-(3-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, commonly referred to as 8-Bromobenzoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (8-BBODCA), is a heterocyclic organic compound with a wide range of applications in the field of synthetic chemistry. 8-BBODCA is a versatile building block for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials. In addition, 8-BBODCA has been found to have potential applications in the field of biochemistry, such as in the development of new drugs, enzyme inhibitors, and as a potential drug delivery agent.

Scientific Research Applications

Conformational and Crystal Packing Preferences

Research has investigated the conformational and crystal packing preferences of cyclohexane-5-spirohydantoin derivatives, which are closely related to 8-Benzyl-4-(3-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid. Studies utilizing single-crystal X-ray diffraction, DFT, and QTAIM calculations have provided insights into these preferences, influenced by simple substitutions on the benzoyl unit (Lazić et al., 2022).

Supramolecular Arrangements

The relationship between molecular structure and crystal structure of similar compounds, including various cyclohexane-5-spirohydantoin derivatives, has been extensively studied. These studies highlight the role of substituents on the cyclohexane ring in forming supramolecular arrangements, which are crucial in understanding the properties of such compounds (Graus et al., 2010).

Synthesis of Related Derivatives

The synthesis of new derivatives, including carbo(hetero)cyclospirobutanoic lactones and other related structures, demonstrates the versatility and potential applications of these compounds in various fields of chemistry. These synthesis processes often involve transformations and reactions that are fundamental to organic chemistry and medicinal chemistry research (Kuroyan et al., 1995).

Oxidative Cyclization of Olefinic Precursors

The synthesis of azaspiro[4.5]decane systems through oxidative cyclization of olefinic precursors has been described, highlighting a method for creating complex structures like 8-Benzyl-4-(3-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid. This research is significant for understanding the synthesis and applications of spirocyclic compounds (Martin‐Lopez & Bermejo, 1998).

Crystal Structures of Spirohydantoin Derivatives

Studies on the crystal structures of similar spirohydantoin derivatives have provided insights into their molecular dimensions and bonding characteristics. This research is crucial for understanding the physical and chemical properties of these compounds, which can influence their applications in various scientific fields (Parvez et al., 2001).

properties

IUPAC Name

8-benzyl-4-(3-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O4/c23-18-8-4-7-17(13-18)20(26)25-19(21(27)28)15-29-22(25)9-11-24(12-10-22)14-16-5-2-1-3-6-16/h1-8,13,19H,9-12,14-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXCBZCCAOFJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)Br)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl-4-(3-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

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